molecular formula C7H13NO2 B15271876 1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid

1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B15271876
M. Wt: 143.18 g/mol
InChI Key: MRKPMKAFJLIOSK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid is a unique compound that belongs to the class of amino acids It is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: The compound can be utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

1-(Aminomethyl)-3-methylcyclobutane-1-carboxylic acid (also known as 1-Amino-3-methylcyclobutane-1-carboxylic acid) is a compound of increasing interest in biochemical research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula: C6H11NO2
  • Molecular Weight: 129.16 g/mol
  • Chemical Structure: The compound features a cyclobutane ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity .

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Neurotropic Effects: Research indicates that this compound may have neurotropic properties, potentially influencing neurotransmitter systems. It has been shown to act as an antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are crucial in synaptic plasticity and memory function .
  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth. Its low toxicity profile makes it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes, including aminooxidases in rat liver mitochondria. This suggests potential applications in metabolic disorders or conditions where enzyme regulation is beneficial .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: By acting on NMDA receptors, the compound may modulate excitatory neurotransmission, which is relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Enzyme Modulation: As an inhibitor of aminooxidases, the compound may alter metabolic pathways involving monoamines, thereby influencing mood and cognitive functions .

Neurotropic Activity

In one study, researchers investigated the effects of this compound on neuronal cell cultures. The results indicated a significant increase in neuronal survival rates under stress conditions, supporting its potential as a neuroprotective agent.

Antitumor Efficacy

Another study focused on the antitumor effects of the compound in various cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis compared to untreated controls. This suggests that the compound could serve as a lead for developing novel anticancer therapies.

Comparative Analysis Table

Biological ActivityMechanismReference
Neurotropic EffectsNMDA receptor antagonism
Antitumor ActivityInduction of apoptosis
Enzyme InhibitionInhibition of aminooxidases

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(aminomethyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

MRKPMKAFJLIOSK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CN)C(=O)O

Origin of Product

United States

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